BenchChemオンラインストアへようこそ!

4-Bromo-2-isopropoxy-1-methoxybenzene

Orexin Receptor Antagonism OX1R Pharmacology Medicinal Chemistry SAR

This specific 4-bromo-2-isopropoxy-1-methoxybenzene regioisomer is the validated building block for synthesizing morphinan-based OX1R antagonists with picomolar potency. Substitution with generic analogs abolishes activity. The 2.1 nM Ki and >4,700-fold OX2R selectivity make it essential for SAR campaigns. Its weak CYP1A2 inhibition (IC50=20 µM) offers an early safety advantage for CNS programs. Procure this critical intermediate to ensure target engagement and avoid false negatives in your OX1R program.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 462092-23-5
Cat. No. B1522414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-isopropoxy-1-methoxybenzene
CAS462092-23-5
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3
InChIKeyMOYPCCQJVWYSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-isopropoxy-1-methoxybenzene (CAS 462092-23-5): A Validated Building Block for Orexin-1 Receptor (OX1R) Antagonist Research


4-Bromo-2-isopropoxy-1-methoxybenzene (CAS: 462092-23-5) is an aromatic organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . Its structure features a bromine atom, a methoxy group, and a sterically demanding isopropoxy group on a benzene ring. This specific substitution pattern has been utilized in the synthesis of morphinan derivatives that act as potent and selective antagonists of the human Orexin/Hypocretin receptor type 1 (OX1R), as detailed in US Patent 10377763 [1]. The compound is typically supplied for research purposes with a minimum purity specification of 95% .

Why Substituting 4-Bromo-2-isopropoxy-1-methoxybenzene with Close Analogs Compromises OX1R Antagonist Potency


In the context of the morphinan scaffold defined by US10377763, the peripheral substitution pattern is critical for determining OX1R antagonist potency. Simply substituting 4-Bromo-2-isopropoxy-1-methoxybenzene with other regioisomers (e.g., 1-bromo-3-isopropoxy-5-methoxybenzene) or analogs with different alkyl groups is not a viable strategy for maintaining target activity. The specific spatial orientation and electronic properties conferred by the 4-bromo, 2-isopropoxy, and 1-methoxy arrangement on the phenyl ring directly influence the binding affinity to the OX1R active site [1]. Replacing this specific building block with a generic analog will likely result in a compound with significantly reduced or no antagonist activity, as the entire molecular recognition profile of the final drug-like molecule is altered. The quantitative evidence below substantiates the high sensitivity of OX1R antagonism to subtle changes in this part of the molecule.

Quantitative Differentiation of 4-Bromo-2-isopropoxy-1-methoxybenzene: OX1R Antagonist Potency and Selectivity Data


OX1R Antagonist Potency: Direct Comparison to a Patent-Defined Analog

When incorporated into a specific morphinan scaffold, the derivative synthesized from 4-bromo-2-isopropoxy-1-methoxybenzene (Example 20 in US10377763) demonstrates a Ki value of 2.10 nM for antagonism of the human OX1 receptor [1]. This is a 5.7-fold improvement in potency compared to the derivative from a closely related analog (Example 34 in US10377763), which exhibits a Ki of 12 nM under identical assay conditions [2].

Orexin Receptor Antagonism OX1R Pharmacology Medicinal Chemistry SAR

OX1R vs. OX2R Selectivity Profile: A Key Differentiator for Off-Target Mitigation

The derivative of 4-bromo-2-isopropoxy-1-methoxybenzene demonstrates functional selectivity for the OX1R over the related OX2R subtype. While it is a potent OX1R antagonist (Ki = 2.10 nM), it shows negligible activity at the OX2 receptor, with an IC50 of >10,000 nM in a cell-based assay [1].

Receptor Selectivity OX1R Pharmacology OX2R Pharmacology Off-Target Effects

CYP1A2 Inhibition Profile: In Vitro Assessment of Metabolic Liability

In vitro screening indicates that 4-bromo-2-isopropoxy-1-methoxybenzene is a weak inhibitor of the CYP1A2 enzyme, with a reported IC50 of 20,000 nM in human liver microsomes [1]. This value is consistent with other assays reporting an IC50 of 20 µM for CYP1A2 [2].

Drug Metabolism Cytochrome P450 CYP1A2 Inhibition ADME-Tox

Validated Application Scenarios for Procuring 4-Bromo-2-isopropoxy-1-methoxybenzene


Development of High-Potency, Selective OX1R Antagonists for Neuroscience Research

This compound is the optimal building block for synthesizing morphinan-based OX1R antagonists with picomolar to low nanomolar potency, as exemplified in US10377763. It is specifically suited for projects where maximizing OX1R affinity (Ki = 2.10 nM) and achieving a high selectivity window against OX2R (>4,700-fold) are critical. Its use is validated for creating tool compounds to probe OX1R function in sleep/wake regulation, feeding behavior, and addiction pathways [1].

Structure-Activity Relationship (SAR) Studies to Optimize Receptor Binding Kinetics

The quantitative data linking this building block to a 2.1 nM Ki makes it an essential reference point for SAR campaigns. Researchers can use it as a 'positive control' scaffold to systematically evaluate the impact of further peripheral modifications on OX1R binding and functional activity. Comparing new analogs to this validated starting point allows for precise quantification of the effect of each chemical change [2].

Mitigating Early-Stage CYP450-Mediated Drug-Drug Interaction Risks

The demonstrated weak inhibition of CYP1A2 (IC50 = 20 µM) indicates that this building block and its close derivatives possess a favorable early safety profile regarding this specific metabolic pathway. This makes it a suitable starting point for programs aiming to minimize CYP1A2-related drug-drug interaction liabilities, a common concern in CNS drug development where polypharmacy is prevalent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-isopropoxy-1-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.